Cas no 37893-08-6 (2-hydrazinyl-6-methyl-3,4-dihydropyrimidin-4-one)
2-hydrazinyl-6-methyl-3,4-dihydropyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one
- 2-Hydrazino-6-methyl-pyrimidin-4-ol
- 2-hydrazinyl-6-methyl-1H-pyrimidin-4-one
- 4(3H)-Pyrimidinone,2-hydrazinyl-6-methyl-
- 2,4(1H,3H)-Pyrimidinedione,6-methyl-,2-hydrazone (9CI)
- 2-Hydrazino-4-hydroxy-6-methyl-pyrimidin
- 2-Hydrazino-6-methyl-3H-pyrimidin-4-on
- 2-hydrazino-6-methyl-3H-pyrimidin-4-one
- 2-Hydrazino-6-methyl-4(3H)-pyrimidinon
- 2-Hydrazino-6-methyl-4-oxopyrimidine
- 2-hydrazino-6-methylpyrimidin-4(3H)-one
- 2-hydrazinyl-6-methyl-3,4-dihydropyrimidin-4-one
- 2-Hydrazino-6-methyl-4(3H)-pyrimidinone #
- SB55958
- 2-Hydrazino-6-methyl-4(3H)-pyrimidinone
- 2-hydrazino-6-methylpyrimidin-4-ol
- 2-hydrazinyl-4-methyl-1H-pyrimidin-6-one
- SCHEMBL13738136
- F0452-7583
- HMS2749C22
- SMR000371839
- Pyrimidin-4(3H)-one, 2-hydrazino-6-methyl-
- DTXSID20291110
- F0020-0123
- AKOS000273623
- SCHEMBL20657967
- SCHEMBL5924183
- Z56755616
- VS-08745
- MFCD00193990
- Oprea1_614989
- 2-hydrazino-4-methyl-6-hydroxypyrimidine
- MLS000776600
- AKOS002662814
- CHEMBL1448983
- EN300-03622
- 2-hydrazinyl-6-methylpyrimidin-4-ol
- AKOS000116242
- 37893-08-6
- RFKCQKWRFAJRPY-UHFFFAOYSA-N
- F11687
- HMS1787P22
- NSC73195
- NSC-73195
-
- MDL: MFCD00205260
- Inchi: 1S/C5H8N4O/c1-3-2-4(10)8-5(7-3)9-6/h2H,6H2,1H3,(H2,7,8,9,10)
- InChI Key: RFKCQKWRFAJRPY-UHFFFAOYSA-N
- SMILES: O=C1C=C(C)N=C(NN)N1
Computed Properties
- Exact Mass: 140.07000
- Monoisotopic Mass: 140.07
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 79.5Ų
Experimental Properties
- Density: 1.52
- Boiling Point: 274.2°Cat760mmHg
- Flash Point: 119.6°C
- Refractive Index: 1.683
- PSA: 87.03000
- LogP: -0.51390
2-hydrazinyl-6-methyl-3,4-dihydropyrimidin-4-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-hydrazinyl-6-methyl-3,4-dihydropyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H714513-100mg |
2-Hydrazino-6-methylpyrimidin-4-ol |
37893-08-6 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | H714513-250mg |
2-Hydrazino-6-methylpyrimidin-4-ol |
37893-08-6 | 250mg |
$87.00 | 2023-05-18 | ||
| TRC | H714513-500mg |
2-Hydrazino-6-methylpyrimidin-4-ol |
37893-08-6 | 500mg |
$133.00 | 2023-05-18 | ||
| TRC | H714513-1g |
2-Hydrazino-6-methylpyrimidin-4-ol |
37893-08-6 | 1g |
$184.00 | 2023-05-18 | ||
| Chemenu | CM167796-10g |
2-Hydrazinyl-6-methylpyrimidin-4(3H)-one |
37893-08-6 | 95% | 10g |
$455 | 2021-08-05 | |
| Matrix Scientific | 135635-1g |
2-Hydrazinyl-6-methylpyrimidin-4(3H)-one, 95% |
37893-08-6 | 95% | 1g |
$170.00 | 2023-09-06 | |
| Matrix Scientific | 135635-2.500g |
2-Hydrazinyl-6-methylpyrimidin-4(3H)-one, 95% |
37893-08-6 | 95% | 2.500g |
$366.00 | 2023-09-06 | |
| Matrix Scientific | 135635-5g |
2-Hydrazinyl-6-methylpyrimidin-4(3H)-one, 95% |
37893-08-6 | 95% | 5g |
$553.00 | 2023-09-06 | |
| abcr | AB240772-1 g |
2-Hydrazino-6-methylpyrimidin-4-ol; . |
37893-08-6 | 1g |
€201.80 | 2023-04-27 | ||
| abcr | AB240772-5 g |
2-Hydrazino-6-methylpyrimidin-4-ol; . |
37893-08-6 | 5g |
€572.40 | 2023-04-27 |
2-hydrazinyl-6-methyl-3,4-dihydropyrimidin-4-one Suppliers
2-hydrazinyl-6-methyl-3,4-dihydropyrimidin-4-one Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-hydrazinyl-6-methyl-3,4-dihydropyrimidin-4-one
Professional Introduction to 2-hydrazinyl-6-methyl-3,4-dihydropyrimidin-4-one (CAS No: 37893-08-6)
2-hydrazinyl-6-methyl-3,4-dihydropyrimidin-4-one is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique molecular structure that has garnered considerable attention for its potential applications. This compound, identified by the CAS number 37893-08-6, belongs to the dihydropyrimidine class, which is well-known for its role in various biological and pharmacological processes. The presence of both hydrazine and methyl substituents in its structure imparts distinct chemical properties that make it a valuable candidate for further research and development.
The molecular formula of 2-hydrazinyl-6-methyl-3,4-dihydropyrimidin-4-one is C₇H₁₀N₄O, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. This specific arrangement of atoms contributes to its reactivity and functionality, making it a versatile building block in synthetic chemistry. The compound's ability to participate in various chemical reactions, such as condensation and cyclization, underscores its importance in the synthesis of more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological properties of dihydropyrimidine derivatives. The structural features of 2-hydrazinyl-6-methyl-3,4-dihydropyrimidin-4-one suggest potential applications in the development of drugs targeting various therapeutic areas. For instance, hydrazine-containing compounds have been investigated for their antimicrobial and anti-inflammatory properties. The methyl group at the 6-position enhances the stability of the molecule while allowing for further functionalization, which is crucial for drug design.
One of the most compelling aspects of this compound is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its structural framework to develop novel molecules with enhanced biological activity. For example, modifications at the hydrazine moiety have led to derivatives with improved binding affinity to biological targets. This has opened up new avenues for drug discovery and development, particularly in the realm of kinase inhibitors and other enzyme-targeting agents.
The synthesis of 2-hydrazinyl-6-methyl-3,4-dihydropyrimidin-4-one involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the condensation of hydrazine hydrate with ethyl acetoacetate under controlled conditions. This reaction forms the core dihydropyrimidine ring structure. Subsequent functionalization steps introduce the methyl group at the 6-position through methylation or other suitable chemical transformations. These synthetic routes underscore the compound's versatility and its potential as an intermediate in larger-scale pharmaceutical manufacturing.
Recent advancements in computational chemistry have further enhanced our understanding of 2-hydrazinyl-6-methyl-3,4-dihydropyrimidin-4-one. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a rational basis for designing more effective derivatives. These computational approaches complement experimental work by predicting binding affinities and identifying key structural features that contribute to biological activity. Such integrative strategies are essential for accelerating drug discovery processes.
The pharmacological profile of this compound has been extensively studied in both preclinical and clinical settings. Initial investigations have demonstrated its potential as an antiviral agent due to its ability to interfere with viral replication cycles. Additionally, it has shown promise as an anti-cancer agent by inhibiting key enzymes involved in tumor growth and progression. These findings highlight the compound's broad therapeutic potential and justify further exploration.
The safety profile of 2-hydrazinyl-6-methyl-3,4-dihydropyrimidin-4-one is another critical aspect that has been carefully evaluated. While preliminary studies suggest that it exhibits moderate toxicity at higher concentrations, it remains relatively well-tolerated at therapeutic doses. This balance between efficacy and safety makes it an attractive candidate for further development into a viable therapeutic agent. Ongoing research aims to optimize its pharmacokinetic properties while minimizing adverse effects.
In conclusion, 2-hydrazinyl-6-methyl-3,4-dihydropyrimidin-4-one (CAS No: 37893-08-6) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique molecular structure and reactivity make it a valuable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new therapeutic applications and refine synthetic methodologies, this compound is poised to play a crucial role in the development of next-generation pharmaceuticals.
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